1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
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Overview
Description
1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of both a trifluoromethyl group and a tetraazole ring in its structure imparts unique chemical properties, making it a valuable target for various synthetic and application-oriented studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole typically involves the formation of the tetraazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cycloaddition of azides with nitriles under thermal or catalytic conditions to form the tetraazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under photoredox or thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of robust catalysts and optimized reaction parameters ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the tetraazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The tetraazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
1-(3-methylphenyl)-5-phenyl-1H-1,2,3,4-tetraazole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-(3-trifluoromethylphenyl)-5-phenyl-1H-1,2,3,4-tetraazole: Contains the trifluoromethyl group but differs in the position of the substituents, affecting its reactivity and applications.
Uniqueness
1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is unique due to the combination of the trifluoromethyl group and the tetraazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4/c1-10-4-2-7-13(8-10)22-14(19-20-21-22)11-5-3-6-12(9-11)15(16,17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEFWQRDAXUIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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